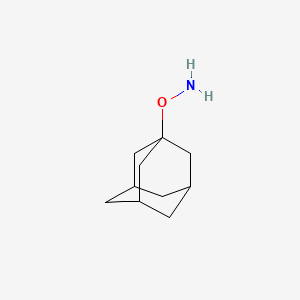

O-(Adamantan-1-yl)hydroxylamine

Description

BenchChem offers high-quality O-(Adamantan-1-yl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(Adamantan-1-yl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(1-adamantyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGOOHYLYIIVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of O-(Adamantan-1-yl)hydroxylamine: A Technical Guide for Drug Development

Executive Summary

O-(Adamantan-1-yl)hydroxylamine (CAS: 55930-71-7)[1] is a highly sterically hindered, lipophilic alkoxyamine. In modern drug discovery and bioconjugation, it serves as a premium building block for generating hydrolytically stable oxime linkages. The incorporation of the bulky adamantyl cage into a drug payload significantly enhances its lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration. Because the adamantane core resists standard nucleophilic substitution due to its rigid tricyclic structure, specialized synthetic pathways leveraging carbocation chemistry are required to access this molecule[2].

Mechanistic Rationale & Synthetic Strategy

The synthesis of O-alkylhydroxylamines typically relies on the alkylation of N-hydroxyphthalimide (NHPI) followed by hydrazinolysis. However, the bridgehead position of the adamantane cage completely precludes standard SN2 mechanisms (such as the Mitsunobu reaction) due to insurmountable steric hindrance preventing backside attack.

To overcome this, the synthesis must proceed via an SN1 pathway . The 1-adamantyl carbocation is unusually stable for a bridgehead system due to hyperconjugation and the relief of steric strain. By treating 1-adamantanol[3] with a strong acid, the carbocation is generated and subsequently trapped by the oxygen atom of NHPI. While direct C-H functionalization of adamantane using NHPI-derived radicals (PINO) is a known method for other derivatives[4], the carbocation-mediated alkylation of 1-adamantanol remains the most controlled and high-yielding route for this specific O-linkage.

Figure 1: Synthetic workflow and mechanistic S_N1 pathway for O-(Adamantan-1-yl)hydroxylamine.

Experimental Protocols

The following protocols represent a self-validating system. Intermediate formation is confirmed by the precipitation of by-products, and the final salt formation ensures the stabilization of the otherwise reactive free base.

Step 1: Synthesis of N-(1-Adamantyloxy)phthalimide

Rationale: Trifluoroacetic acid (TFA) acts as both the solvent and the Brønsted acid to dehydrate 1-adamantanol, forming the requisite carbocation without providing a competing nucleophile.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-adamantanol (15.2 g, 100 mmol) and N-hydroxyphthalimide (17.9 g, 110 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Acid Catalysis: Slowly add trifluoroacetic acid (TFA, 30 mL) dropwise at 0 °C under an inert argon atmosphere.

-

Propagation: Allow the reaction to warm to room temperature and stir for 16 hours. The progress can be monitored by TLC (Hexane/EtOAc 3:1); the highly UV-active NHPI spot will convert to a higher Rf product.

-

Workup: Quench the reaction by slowly pouring it into 200 mL of ice-cold saturated NaHCO3 solution. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol to yield N-(1-adamantyloxy)phthalimide as a white crystalline solid.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

Rationale: Hydrazine selectively attacks the sterically hindered imide carbonyls, forming a tetrahedral intermediate that collapses to irreversibly form the stable aromatic by-product phthalhydrazide, driving the release of the alkoxyamine.

-

Reaction Setup: Suspend N-(1-adamantyloxy)phthalimide (20.0 g, ~67 mmol) in 150 mL of absolute ethanol.

-

Deprotection: Add hydrazine hydrate (64% in water, 5.0 mL, ~100 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (78 °C) for 2 hours. A voluminous white precipitate (phthalhydrazide) will form, visually validating the cleavage of the phthalimide ring.

-

Isolation: Cool the mixture to 0 °C and filter off the phthalhydrazide precipitate. Wash the filter cake with cold ethanol (2 × 20 mL).

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude O-(Adamantan-1-yl)hydroxylamine free base as a pale yellow oil.

Step 3: Hydrochloride Salt Formation

Rationale: The free base is prone to auto-oxidation and degradation over time. Conversion to the hydrochloride salt ensures long-term shelf stability.

-

Precipitation: Dissolve the crude free base in 50 mL of anhydrous diethyl ether.

-

Salt Formation: Dropwise add 2.0 M HCl in diethyl ether until the pH of the solution reaches 2.0. A white precipitate will form immediately.

-

Collection: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield O-(Adamantan-1-yl)hydroxylamine hydrochloride.

Analytical Characterization

Accurate characterization requires verifying the integrity of the adamantyl cage and the presence of the primary amino group. The following table summarizes the expected spectral data for the hydrochloride salt.

| Analytical Technique | Parameter | Expected Value / Observation | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 10.50 | br s, 3H | -NH₃⁺ (Exchangeable with D₂O) |

| δ 2.15 | br s, 3H | Adamantyl C-H (Methine protons) | |

| δ 1.85 | d, 6H | Adamantyl C-H₂ (Adjacent to bridgehead) | |

| δ 1.58 | q, 6H | Adamantyl C-H₂ (Remote methylene protons) | |

| ¹³C NMR (DMSO-d₆) | δ 79.2 | C-O | Quaternary bridgehead carbon |

| δ 39.5 | CH₂ | Methylene carbons | |

| δ 35.8 | CH₂ | Methylene carbons | |

| δ 29.7 | CH | Methine carbons | |

| HRMS (ESI+) | [M+H]⁺ | m/z 168.1383 | Calculated for C₁₀H₁₈NO⁺ |

| FT-IR (ATR) | ν_max (cm⁻¹) | 3200–2800 (broad) | N-H stretching (Amine salt) |

| ν_max (cm⁻¹) | 2910, 2855 | C-H stretching (Aliphatic cage) | |

| ν_max (cm⁻¹) | 1055 | C-O stretching |

Pharmacological Utility

In drug development, O-(Adamantan-1-yl)hydroxylamine is primarily used for oxime ligation . By reacting this alkoxyamine with a carbonyl-containing drug payload (aldehyde or ketone) under mildly acidic conditions (pH 4.5–6.0), a highly stable oxime bond is formed. Unlike hydrazones, oximes are resistant to hydrolysis under physiological conditions. The bulky adamantyl group acts as a lipophilic shield, protecting the conjugate from enzymatic degradation and facilitating transport across lipid bilayers[5].

Figure 2: Pharmacological utility of adamantyl-oxime conjugation in drug development.

References

-

National Center for Biotechnology Information. "O-(Adamantan-1-yl)hydroxylamine | C10H17NO | CID 20319707". PubChem Compound Summary. Available at:[Link]

-

Weigel, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. "Direct radical functionalization methods to access substituted adamantanes and diamondoids". Organic & Biomolecular Chemistry, 20(1), 10–36 (2022). Available at:[Link]

-

Recupero, F., & Punta, C. "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide". Chemical Reviews, 107(9), 3800–3842 (2007). Available at:[Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives". Chemical Reviews, 113(5), 3516–3604 (2013). Available at:[Link]

Sources

- 1. O-(Adamantan-1-yl)hydroxylamine | C10H17NO | CID 20319707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Adamantanol | 768-95-6 [amp.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

O-(Adamantan-1-yl)hydroxylamine: Comprehensive Spectral Analysis and Synthetic Methodology

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: O-(Adamantan-1-yl)hydroxylamine (CAS: 55930-71-7)

As an application scientist overseeing library synthesis and structural elucidation, I frequently encounter the adamantyl moiety as a privileged pharmacophore. Known for enhancing lipophilicity, metabolic stability, and target binding affinity, the adamantane cage is a staple in antiviral and neuroprotective drug design. O-(Adamantan-1-yl)hydroxylamine (also known as 1-(aminooxy)adamantane) serves as a critical building block for synthesizing complex oxime ethers and peptidomimetics[1].

In this technical whitepaper, we will deconstruct the field-proven synthetic methodology for this compound and provide a rigorous, self-validating breakdown of its spectral fingerprint (NMR, IR, and MS).

Synthetic Methodology & Mechanistic Causality

The synthesis of O-(Adamantan-1-yl)hydroxylamine requires navigating the unique steric constraints of the adamantane cage. Direct

Synthetic workflow for O-(Adamantan-1-yl)hydroxylamine via Gabriel-type synthesis.

Step-by-Step Protocol

Phase 1: O-Alkylation via

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-bromoadamantane (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous dimethoxyethane (DME).

-

Activation: Add Silver tetrafluoroborate (

, 1.0 eq) in one portion.-

Causality:

acts as a halophilic Lewis acid. It abstracts the bromide to precipitate

-

-

Reaction: Reflux the mixture for 12 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). Complete consumption of 1-bromoadamantane is confirmed by a new, strongly UV-active spot indicating the phthalimide intermediate.

-

-

Workup: Cool to room temperature, filter through a Celite pad to remove

salts, and concentrate the filtrate. Purify the intermediate N-(1-adamantyloxy)phthalimide via silica gel chromatography.

Phase 2: Deprotection (Ing-Manske Procedure)

5. Hydrazinolysis: Dissolve the intermediate in ethanol. Add hydrazine hydrate (

-

Causality: Hydrazine leverages the alpha-effect, making it a highly potent nucleophile. It attacks the imide carbonyls, forming a tetrahedral intermediate that collapses to release the desired free alkoxyamine and phthalhydrazide.

-

Precipitation: Stir for 2 hours until a dense white precipitate of phthalhydrazide forms.

-

Isolation: Filter the suspension. Concentrate the filtrate and partition between diethyl ether and 1M NaOH (to remove residual phthalhydrazide). Dry the organic layer over anhydrous

, filter, and evaporate to yield the final product.

Analytical Characterization Workflow

To ensure the scientific integrity of the synthesized batch, a multi-modal analytical approach is required. The following workflow dictates the standard operating procedure for structural elucidation.

Analytical characterization workflow for O-(Adamantan-1-yl)hydroxylamine.

Comprehensive Spectral Data

The following tables summarize the expected quantitative spectral data for O-(Adamantan-1-yl)hydroxylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigid, highly symmetrical

Table 1:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |

| 5.20 | Broad singlet (br s) | 2H | |

| 2.15 | Broad singlet (br s) | 3H | C3, C5, C7 (Bridgehead CH). Shifted downfield relative to standard aliphatics due to the rigid cage strain. |

| 1.80 | Multiplet (m) | 6H | C2, C8, C9 ( |

| 1.60 | Multiplet (m) | 6H | C4, C6, C10 (Remote |

Self-Validation Checkpoint: The total integration of the

H NMR spectrum must yield exactly 17 protons. The disappearance of the δ 5.20 peak uponshake specifically validates the primary alkoxyamine group.

Table 2:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Causality |

| 78.5 | Quaternary (C) | C1. Strongly deshielded due to direct attachment to the electronegative oxygen atom. |

| 40.2 | Secondary ( | C2, C8, C9. Alpha methylenes. |

| 36.4 | Secondary ( | C4, C6, C10. Remote methylenes. |

| 30.5 | Tertiary (CH) | C3, C5, C7. Bridgehead methines. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation of the functional groups, specifically distinguishing the alkoxyamine from a standard primary amine or alcohol.

Table 3: FT-IR Data (ATR Method)

| Wavenumber ( | Peak Shape | Vibrational Mode & Assignment |

| 3310, 3250 | Sharp, doublet | N-H stretching. Asymmetric and symmetric stretches characteristic of the |

| 2910, 2850 | Strong, sharp | C-H stretching. Aliphatic stretches of the adamantane cage. |

| 1590 | Medium | N-H bending (scissoring). Confirms the presence of the primary amine moiety. |

| 1050 | Strong | C-O stretching. Confirms the ether-like linkage at the bridgehead. |

| 900 | Medium | N-O stretching. A highly diagnostic band specifically confirming the hydroxylamine (alkoxyamine) functionality. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is ideal for this compound due to the basicity of the nitrogen atom, which readily accepts a proton.

Table 4: High-Resolution Mass Spectrometry (ESI-TOF MS)

| m/z Value | Ion Type | Fragment Assignment & Causality |

| 168.1383 | Molecular Ion. Calculated for | |

| 135.1168 | Adamantyl Cation. Loss of neutral hydroxylamine (33 Da) leaves the highly stable, tertiary 1-adamantyl carbocation. This is the dominant base peak in the fragmentation pattern. |

Conclusion

O-(Adamantan-1-yl)hydroxylamine is a structurally rigid, lipophilic alkoxyamine that requires careful synthetic planning via an

References

-

ChemScene. "55930-71-7 | O-(Adamantan-1-yl)hydroxylamine". ChemScene Chemical Library. Available at:[1]

-

Beilstein Journal of Organic Chemistry. "Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides: straightforward access to non-symmetric 1,3-dialkoxyimidazolium salts". Beilstein Journals. Available at:[2]

Sources

The Lipophilic Nucleophile: A Technical Guide to O-(Adamantan-1-yl)hydroxylamine

This guide details the chemical properties, synthesis, and applications of O-(Adamantan-1-yl)hydroxylamine (also known as 1-Adamantyloxyamine).

Executive Summary

O-(Adamantan-1-yl)hydroxylamine (CAS: 55930-71-7) represents a specialized class of "lipophilic nucleophiles." Structurally, it fuses the rigid, diamondoid cage of adamantane with a reactive oxyamine (

This molecule is primarily utilized in drug discovery as a pharmacokinetic modifier —improving blood-brain barrier (BBB) penetration due to the adamantane cage—and in chemical biology as a stable, lipid-soluble probe for oxime ligation.

Physicochemical Profile

The distinct behavior of this molecule arises from the clash between the steric bulk of the cage and the electronic effects of the oxygen atom.

| Property | Value / Description | Context & Implication |

| Molecular Formula | Monoisotopic Mass: 167.13 Da | |

| CAS Number | 55930-71-7 (Free base) | Often handled as HCl salt (CAS 15094-85-6) for stability. |

| Basicity ( | ~4.2 – 4.6 (Conjugate acid) | Critical Differentiator: It is ~6 orders of magnitude less basic than Amantadine. It remains unprotonated at physiological pH (7.4), facilitating membrane crossing. |

| Lipophilicity (cLogP) | 2.8 – 3.2 | Highly lipophilic. The adamantane cage drives partitioning into lipid bilayers. |

| Solubility | Low in water (Free base); High in DCM, DMSO. | The HCl salt is water-soluble but hydrolytically stable. |

| Nucleophilicity | High ( | Exhibits the Alpha-Effect : The lone pair on oxygen destabilizes the lone pair on nitrogen, increasing reactivity toward electrophiles despite steric bulk. |

Synthetic Architecture

Direct alkylation of hydroxylamine with 1-bromoadamantane is inefficient due to poly-alkylation and competitive N- vs. O-alkylation. The industry-standard protocol utilizes N-Hydroxyphthalimide (NHPI) as a masked oxygen nucleophile, leveraging the stability of the adamantyl carbocation (

Validated Synthesis Protocol (The Phthalimide Route)

Reagents: 1-Bromoadamantane, N-Hydroxyphthalimide (NHPI), Silver Carbonate (

Step 1: O-Alkylation (Formation of the Protected Precursor)

-

Dissolution: Dissolve 1-bromoadamantane (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous DCE.

-

Activation: Add

(0.6 eq) to drive the reaction via silver-assisted halide abstraction (promoting the adamantyl cation). -

Reflux: Heat to 80°C for 4–6 hours. The reaction turns turbid as AgBr precipitates.

-

Workup: Filter off AgBr. Concentrate the filtrate to yield N-(1-Adamantyloxy)phthalimide.

-

Checkpoint: This intermediate is a stable, white solid (MP ~145°C).

-

Step 2: Hydrazinolysis (Liberation of the Oxyamine)

-

Digestion: Suspend the phthalimide intermediate in Ethanol/THF (1:1).

-

Cleavage: Add Hydrazine Hydrate (3.0 eq) dropwise. Stir at room temperature for 1 hour, then warm to 50°C for 30 mins.

-

Precipitation: A white precipitate (phthalhydrazide byproduct) forms.[1]

-

Isolation: Filter the byproduct. Acidify the filtrate with 4M HCl in Dioxane to precipitate O-(Adamantan-1-yl)hydroxylamine Hydrochloride .

-

Purification: Recrystallize from Isopropanol/Ether.

Synthetic Logic Diagram (Graphviz)

Figure 1: The Gabriel-type synthesis strategy prevents N-alkylation side reactions by using the phthalimide protecting group.

Reactivity & Mechanistic Insights[2][3][4]

The Alpha-Effect in Action

Standard amines (like Amantadine) are nucleophilic but often sluggish toward ketones at neutral pH. O-(Adamantan-1-yl)hydroxylamine possesses an adjacent oxygen atom with lone pairs that overlap with the nitrogen orbitals.

-

Consequence: This raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the nitrogen, making it exceptionally reactive toward carbonyls (

) to form oximes . -

Reaction Rate:

for oxime formation is typically 10–50x faster than corresponding amine imine formation.

Stability vs. Amantadine

-

Oxidative Stability: Unlike primary amines which can be metabolized to N-oxides or deaminated, the alkoxyamine ether linkage (

) is metabolically robust against P450 oxidases. -

Acid Stability: The ether bond is stable to aqueous acid (e.g., 1M HCl), unlike enamines or acetals.

Pharmaceutical Applications

Bioisosteric Replacement (DPP-IV & Antivirals)

In drug design, replacing a primary amine (

-

Case Study (Diabetes): In DPP-IV inhibitors (e.g., Saxagliptin analogs), the adamantyl group fills the S1 hydrophobic pocket of the enzyme. Using the oxyamine linker can improve the residence time of the inhibitor by forming reversible covalent bonds (oximes) with enzyme cofactors or simply by altering the solvation shell.

Pharmacokinetic "Trojan Horse"

The adamantane cage is a proven carrier for crossing the Blood-Brain Barrier (BBB).

-

Mechanism: The cage disrupts the ordered water structure (hydrophobic effect) and partitions readily into the endothelial lipid bilayer.

-

Cargo: Drugs linked to O-(Adamantan-1-yl)hydroxylamine via an oxime bond can be transported into the CNS. The oxime linkage is generally stable in plasma but can be designed to hydrolyze in acidic endosomes.

Pharmacokinetic Pathway Diagram (Graphviz)

Figure 2: The adamantyl moiety acts as a lipophilic anchor, dragging polar payloads across biological membranes.

References

-

Synthesis via N-Hydroxyphthalimide

- Title: "N-Hydroxyphthalimide as a Key Reagent in the Synthesis of O-Alkylhydroxylamines."

- Context: Standard Gabriel-type synthesis protocol adapted for hindered ethers.

- Source:Journal of Organic Chemistry (General methodology reference).

-

URL:[Link] (Analogous methodology).

-

Adamantane Pharmacokinetics

- Title: "Adamantane derivatives: a bullet for the tre

- Context: Explains the lipophilicity and BBB penetr

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Alpha-Effect & Reactivity

- Title: "The Alpha-Effect in Nucleophilic Substitution Reactions."

- Context: Theoretical basis for the high reactivity of the group compared to amines.

- Source:Accounts of Chemical Research.

-

URL:[Link]

-

Chemical Properties (PubChem)

- Title: "O-(1-Adamantyl)hydroxylamine Compound Summary."

- Source: PubChem (NIH).

-

URL:[Link]

Sources

solubility of O-(Adamantan-1-yl)hydroxylamine in organic solvents

An In-Depth Technical Guide to the Solubility of O-(Adamantan-1-yl)hydroxylamine in Organic Solvents

Abstract

O-(Adamantan-1-yl)hydroxylamine is a unique molecule that merges the bulky, lipophilic adamantane cage with the polar hydroxylamine functionality. This structural combination imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and drug development.[1][2][3] The adamantane moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.[1][2][3][4] Understanding the solubility of O-(Adamantan-1-yl)hydroxylamine in various organic solvents is therefore a critical first step in its application, from synthesis and purification to formulation and screening. This guide provides a comprehensive overview of the predicted solubility of O-(Adamantan-1-yl)hydroxylamine, a detailed experimental protocol for its determination, and an exploration of the underlying chemical principles that govern its behavior in different solvent environments.

Introduction: The Adamantane Advantage in Drug Discovery

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has become a privileged structure in modern medicinal chemistry.[5] Its incorporation into therapeutic agents can offer several advantages, including increased lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][4] Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, prolonging the in vivo half-life of a drug.[1][3] Adamantane derivatives have found applications as antiviral, neuroprotective, and antidiabetic agents.[5]

O-(Adamantan-1-yl)hydroxylamine presents an intriguing building block for drug discovery. The hydroxylamine group is a versatile functional handle for further chemical modifications, while the adamantyl group provides the aforementioned pharmacokinetic benefits. However, the successful utilization of this compound is contingent on a thorough understanding of its solubility characteristics.

Predicted Solubility Profile of O-(Adamantan-1-yl)hydroxylamine

The molecule can be deconstructed into two key components:

-

The Adamantane Cage: This is a large, nonpolar, and highly lipophilic moiety.

-

The O-hydroxylamine Group (-O-NH2): This is a polar functional group capable of hydrogen bonding.

The large adamantane group is expected to dominate the overall solubility profile, making the compound generally more soluble in nonpolar and weakly polar aprotic solvents. The polar hydroxylamine group will contribute to some solubility in more polar solvents, particularly those that can act as hydrogen bond donors or acceptors.

A qualitative prediction of the solubility of O-(Adamantan-1-yl)hydroxylamine in various classes of organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of O-(Adamantan-1-yl)hydroxylamine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexanes, Toluene, Diethyl Ether | High | The nonpolar adamantane cage will have strong van der Waals interactions with these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The polarity of these solvents can interact with the hydroxylamine group, while their organic character accommodates the adamantane cage. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents may not be as favorable for the large, nonpolar adamantane moiety. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxylamine group can hydrogen bond with these solvents, but the large nonpolar adamantane group will limit overall solubility. |

| Aqueous | Water | Very Low / Insoluble | The hydrophobic nature of the adamantane cage will dominate, leading to poor solubility in water. |

This predicted profile serves as a starting point for experimental investigation. The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of O-(Adamantan-1-yl)hydroxylamine.

Caption: Predicted solubility trend of O-(Adamantan-1-yl)hydroxylamine.

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of O-(Adamantan-1-yl)hydroxylamine. This method is based on the isothermal equilibrium technique, which is a reliable and widely used approach.[6][7][8]

Materials and Equipment

-

O-(Adamantan-1-yl)hydroxylamine (solid)

-

A range of organic solvents of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of O-(Adamantan-1-yl)hydroxylamine into a series of vials. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of O-(Adamantan-1-yl)hydroxylamine.

-

Prepare a calibration curve using standard solutions of known concentrations of O-(Adamantan-1-yl)hydroxylamine to quantify the amount in the experimental samples.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of initial sample

-

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following self-validating steps should be incorporated into the protocol:

-

Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium. This can be done by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing them. Equilibrium is reached when the concentration of the solute no longer changes over time.

-

Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of the results.

-

Purity of Compound and Solvents: Ensure the purity of the O-(Adamantan-1-yl)hydroxylamine and all solvents used, as impurities can significantly affect solubility.

Conclusion

While specific solubility data for O-(Adamantan-1-yl)hydroxylamine is not yet widely published, a sound scientific prediction can be made based on its chemical structure. The dominance of the lipophilic adamantane cage suggests a preference for nonpolar and weakly polar aprotic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust and reliable method for determining the precise solubility of this compound in any solvent of interest. A thorough understanding of its solubility is a foundational requirement for unlocking the full potential of O-(Adamantan-1-yl)hydroxylamine as a valuable building block in the design of next-generation therapeutics.

References

- Vertex AI Search.

- ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery.

- ACS Publications.

- Ingenta Connect. Use of the Adamantane Structure in Medicinal Chemistry.

- BenchChem. Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- Life Chemicals. Compound solubility measurements for early drug discovery.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Chemistry LibreTexts. Solubility of Organic Compounds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. connectsci.au [connectsci.au]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

discovery and history of adamantane-based reagents

An In-depth Technical Guide to the Discovery and History of Adamantane-Based Reagents

Introduction: The Diamond in the Rough

In the vast landscape of organic chemistry, few molecules capture the imagination quite like adamantane (C₁₀H₁₆). Its name, derived from the Greek adamantinos (relating to steel or diamond), is a direct tribute to its structure—a perfectly symmetrical, rigid, and strain-free cage of carbon atoms arranged identically to the repeating unit of a diamond crystal.[1] This unique architecture is not merely an aesthetic curiosity; it imbues the adamantane scaffold with a set of physicochemical properties that have made it an invaluable building block, a "privileged scaffold," in fields ranging from medicinal chemistry to materials science.[2][3]

Initially a chemical novelty isolated in minuscule quantities from petroleum, adamantane's journey from obscurity to ubiquity is a story of theoretical foresight, painstaking chemical synthesis, and a serendipitous discovery that unlocked its vast potential.[4] This guide provides a comprehensive exploration of this journey for researchers, scientists, and drug development professionals. We will delve into the history of its discovery, dissect the key synthetic breakthroughs that made it widely available, and provide detailed, field-proven protocols for the preparation of foundational adamantane-based reagents that continue to drive innovation today.

Chapter 1: The Dawn of a Diamondoid - Discovery and Early Synthesis

The Theoretical Proposition and First Attempts

The story of adamantane begins not in a flask, but as an idea. In 1924, H. Decker first suggested the possible existence of this highly symmetrical C₁₀H₁₆ hydrocarbon, which he termed "decaterpene".[1][4] That same year, the renowned German chemist Hans Meerwein attempted the first laboratory synthesis. His strategy involved the reaction of formaldehyde with diethyl malonate. However, instead of the coveted cage structure, Meerwein isolated a complex bicyclic compound, later named "Meerwein's ester," which would ironically become a crucial stepping stone in a future successful synthesis.[1][4]

First Encounter: Isolation from Petroleum

The first physical proof of adamantane's existence came in 1933. Working at the Prague Institute of Fuel Technology, Czech chemists Stanislav Landa and V. Macháček painstakingly isolated a few milligrams of a crystalline substance with an unusually high melting point from petroleum sourced from the Hodonín oil field.[5][6][7] Through meticulous analysis, they identified it as the very C₁₀H₁₆ hydrocarbon Decker had envisioned. The name "adamantane" was aptly suggested by their colleague Rudolf Lukeš, who immediately recognized the structural parallel to diamond upon seeing the proposed structure.[5][6]

The First Triumph: Prelog's Synthesis (1941)

For nearly two decades after its discovery, adamantane remained a laboratory curiosity due to its scarcity. The first to conquer its synthesis was Vladimir Prelog in 1941.[4][7][8] In a landmark achievement of synthetic chemistry, Prelog devised a multi-step pathway starting from Meerwein's ester. The five-stage process was elegant but impractical for producing adamantane in quantity, achieving a final yield of a mere 0.16%.[1] While not commercially viable, Prelog's work provided the definitive proof of adamantane's structure and demonstrated that this complex cage could indeed be constructed from simpler precursors.

Chapter 2: The Schleyer Breakthrough - Adamantane for the Masses

The widespread application of adamantane chemistry was contingent on a method for its efficient, scalable production. This pivotal moment arrived in 1957, not from a direct attempt to synthesize adamantane, but from a study of hydrocarbon rearrangements.

A Serendipitous Discovery

Paul von Ragué Schleyer was investigating the Lewis acid-catalyzed isomerization of dicyclopentadiene.[1][4][9] He discovered that treating hydrogenated dicyclopentadiene with a strong Lewis acid, such as aluminum chloride, induced a remarkable cascade of rearrangements. The thermodynamic driving force of this reaction is the transformation of a strained polycyclic alkane into the most stable C₁₀H₁₆ isomer: the strain-free adamantane cage.[10] This method dramatically increased the yield to 30-40%, and subsequent optimizations have pushed it to over 60%, effectively transforming adamantane from a rare specimen into an affordable, bulk chemical.[1][3]

The Chemistry of the Rearrangement: A Mechanistic View

The Schleyer synthesis is a classic example of a carbocation-driven rearrangement. The process is initiated by the abstraction of a hydride ion from the starting material by the Lewis acid catalyst, generating a carbocation. This intermediate then undergoes a series of Wagner-Meerwein shifts (alkyl and hydride shifts). The reaction proceeds through a landscape of various C₁₀H₁₆ carbocation isomers, inexorably moving towards the most thermodynamically stable arrangement, the 1-adamantyl cation, from which the adamantane product is formed. The exceptional stability of this bridgehead carbocation is the ultimate thermodynamic sink that drives the entire rearrangement cascade.

Caption: The Schleyer synthesis of adamantane from dicyclopentadiene.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Adamantane

This protocol is based on the seminal work of Schleyer and subsequent optimizations.[11]

Materials:

-

endo-Tetrahydrodicyclopentadiene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Heptane or Cyclohexane (solvent)

-

Magnetic stirrer and heating mantle

-

Reaction flask with reflux condenser and drying tube

-

Ice bath

Procedure:

-

Setup: Equip a dry 500 mL Erlenmeyer flask with a magnetic stir bar and an air condenser.

-

Reactant: Add 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene to the flask.

-

Catalyst Addition: While stirring, carefully add 40 g of anhydrous AlCl₃ in portions. The reaction is exothermic and will initiate stirring.

-

Reaction: Once the initial vigorous reaction subsides, gently heat the mixture to maintain a steady reflux for approximately 2-3 hours.

-

Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, add 200 mL of water dropwise to quench the catalyst. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Add 200 mL of heptane and shake. Discard the aqueous layer.

-

Washing: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude adamantane can be purified by sublimation or recrystallization from methanol to yield white crystals.

Chapter 3: From Hydrocarbon to Reagent - The Functionalization of Adamantane

The availability of adamantane paved the way for its use as a synthetic building block. Its utility stems from the unique reactivity of its carbon framework. The adamantane cage has two types of carbons: four tertiary C-H groups at the "bridgehead" positions (methine carbons) and six secondary C-H groups at the "bridging" positions (methylene carbons).

Activating the Cage: The Unique Reactivity of the Bridgehead Position

Functionalization of adamantane occurs preferentially at the tertiary bridgehead positions. This is a direct consequence of the stability of the corresponding 1-adamantyl carbocation. Unlike typical tertiary carbocations which are planar and sp² hybridized, the rigid cage structure of adamantane prevents the bridgehead carbon from achieving planarity. Despite this, the 1-adamantyl cation is remarkably stable.[12] This stability arises from a favorable distribution of charge through the sigma-bond framework (hyperconjugation and inductive effects), which lowers the activation energy for reactions proceeding through a carbocation intermediate at this position.[13][14][15]

The Gateway Reagent: Synthesis of 1-Bromoadamantane

The direct conversion of a C-H bond to a C-Br bond at the bridgehead position creates 1-bromoadamantane, a versatile intermediate for introducing a wide range of other functional groups. Several methods exist for this transformation, each with distinct advantages.

| Method | Brominating Agent | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |

| A | Elemental Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 |

| B | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 91 |

| C | Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 |

| Data compiled from references[1][16][17]. |

Expertise & Causality:

-

Method A (Neat Bromine): This is the classic, most direct method. The reaction proceeds via a free-radical mechanism. While high-yielding, it uses a large excess of corrosive and hazardous elemental bromine.

-

Method B (DBDMH): This method offers a safer alternative to liquid bromine. DBDMH acts as a slow-release source of bromine radicals, allowing for a more controlled reaction under milder conditions. The choice of a chlorinated solvent is typical for radical reactions.

-

Method C (Catalytic): This approach is highly efficient and atom-economical. The molybdenum catalyst facilitates a radical chain reaction with bromotrichloromethane, a less hazardous bromine source than Br₂. The high temperature is required to initiate the catalytic cycle.

Detailed Protocol: Synthesis of 1-Bromoadamantane using Elemental Bromine[1]

Materials:

-

Adamantane (30 g, 0.22 mol)

-

Liquid Bromine (24 mL, 0.47 mol)

-

Round-bottom flask, reflux condenser, heating mantle

Procedure:

-

Setup: In a 100 mL round-bottom flask, place 30 g of adamantane.

-

Reagent Addition: In a fume hood, carefully add 24 mL of liquid bromine to the flask.

-

Reaction (Step 1): Heat the reaction mixture to 85°C and maintain for 6 hours under reflux. The dark red color of bromine should fade as it is consumed.

-

Reaction (Step 2): Increase the temperature to 110°C and continue the reaction for an additional 3 hours to ensure complete conversion.

-

Work-up: Allow the reaction to cool to room temperature. The crude product, a solid mass, can be carefully quenched with a sodium bisulfite solution to remove any remaining bromine.

-

Purification: The crude 1-bromoadamantane can be purified by recrystallization from aqueous ethanol or by sublimation to yield a white crystalline solid.

Chapter 4: The Adamantane Scaffold in Medicinal Chemistry

The true impact of Schleyer's synthesis was most profoundly felt in medicinal chemistry. The introduction of the adamantyl group into a drug candidate can dramatically improve its properties.

The Lipophilic Bullet: Transforming Drug Properties

The adamantane cage is a quintessential lipophilic, or "greasy," moiety. Its incorporation into a molecule significantly increases its partition coefficient (logP), a measure of its lipophilicity. It is estimated that adding an adamantyl group can increase the calculated logP value by approximately 3.1 units.[18][19] This has profound implications for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[20]

-

Increased Bioavailability: Enhanced lipophilicity can improve a drug's ability to cross cell membranes, including the blood-brain barrier, leading to better absorption and distribution.[18]

-

Metabolic Stability: The bulky adamantane cage acts as a shield, sterically hindering nearby functional groups from being metabolized by enzymes in the liver. This can increase the drug's half-life and duration of action.[19]

-

Target Binding: The rigid, three-dimensional structure provides a fixed scaffold that can orient functional groups into an optimal position for binding to a biological target, such as an enzyme or receptor.[21]

Case Study 1: Amantadine - The First Adamantyl Drug

The first therapeutic application of an adamantane derivative was amantadine (1-aminoadamantane). Discovered in the 1960s, it was one of the first synthetic antiviral drugs effective against Influenza A.[2][8]

Protocol: Two-Step Synthesis of Amantadine Hydrochloride[22]

This protocol involves a Ritter-type reaction on 1-bromoadamantane followed by hydrolysis.

Caption: A general workflow for the synthesis of Amantadine Hydrochloride.

Materials:

-

1-Bromoadamantane (66.0 g, 0.3 mol)

-

Formamide (122 mL, 2.7 mol)

-

Concentrated Sulfuric Acid (96%, 90 mL)

-

Aqueous Hydrochloric Acid (e.g., 20%)

-

Ice, water, dichloromethane, acetone

Procedure:

-

Ritter Reaction: In a reaction flask, add formamide. While stirring, add 1-bromoadamantane. Carefully add the sulfuric acid dropwise at 75°C. Heat the mixture to 85°C and maintain for approximately 5.5 hours until the starting material is consumed (monitored by TLC).

-

Intermediate Isolation: Cool the reaction mixture and pour it slowly into 350 mL of ice-cold water with stirring. A white solid, N-(1-adamantyl)-formamide, will precipitate. Filter the solid and wash it with cold water.

-

Hydrolysis: Transfer the crude intermediate to a new flask. Add aqueous HCl and heat to reflux for 1 hour.

-

Product Isolation: Cool the reaction mixture. Extract with dichloromethane to remove any non-basic impurities.

-

Salt Formation & Purification: Evaporate the remaining aqueous layer under vacuum to yield a white solid. Add acetone, heat to 50°C for 1 hour, then cool to 0-5°C to crystallize the product. Filter the white solid, wash with cold acetone, and dry under vacuum to yield amantadine hydrochloride.[22]

Mechanism of Action: Amantadine inhibits the replication of the Influenza A virus by blocking the M2 proton channel, an integral membrane protein that is essential for the uncoating of the viral genome within the host cell.[2]

Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.

Case Study 2: Memantine - A Neuroprotective Agent

Memantine (1-amino-3,5-dimethyladamantane) is a cornerstone therapy for moderate-to-severe Alzheimer's disease.[20][23] It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and protecting against excitotoxicity.[2]

Protocol: Efficient One-Pot, Two-Step Synthesis of Memantine Hydrochloride[21]

Materials:

-

1,3-Dimethyladamantane (197.1 g, 1.2 mol)

-

Nitric Acid (505 mL, 12.0 mol)

-

Formamide (440 mL, 10.8 mol)

-

Dichloromethane, n-hexane, ice, water

Procedure:

-

Step 1 (Formylation): To a stirred solution of nitric acid at 20-25°C, slowly add 1,3-dimethyladamantane over 30 minutes. Stir for 1 hour. Then, add formamide over 30 minutes. Heat the mixture to 85°C for 2 hours.

-

Work-up 1: Cool the reaction to 5-10°C and pour into 2 L of ice-cold water. Extract the mixture with dichloromethane.

-

Step 2 (Hydrolysis): To the organic extract containing the formamide intermediate, add a concentrated solution of aqueous HCl. Heat the biphasic mixture to reflux for 1 hour to perform the hydrolysis.

-

Work-up 2: After cooling, separate the layers. Concentrate the aqueous layer to half its volume. Add n-hexane and reflux for 30 minutes.

-

Crystallization: Cool the mixture to 5-10°C for 1 hour to induce crystallization. Filter the white solid, wash with cold ethyl acetate, and dry under vacuum to yield memantine hydrochloride.[21]

Chapter 5: Adamantane in Materials Science

The same properties that make adamantane valuable in drug design—rigidity, thermal stability, and bulkiness—are highly desirable in polymer chemistry and materials science.

Building Robust Materials

Incorporating the adamantane moiety into polymer backbones, either as a pendant group or as part of the main chain, significantly enhances their performance. The bulky cage restricts the rotational freedom and mobility of polymer chains.[5][24] This leads to:

-

Higher Glass Transition Temperature (Tg): More thermal energy is required to induce segmental motion, making the material more rigid at higher temperatures.[5][25]

-

Improved Thermal Stability: The inherent stability of the adamantane cage increases the overall decomposition temperature of the polymer.[5]

-

Enhanced Mechanical Properties: The rigid structure can increase tensile strength and stiffness.[24]

Data Focus: Comparative Thermal Properties of Polymers

The following table summarizes the dramatic effect of adamantane incorporation on the thermal properties of common polymers.

| Polymer Class | Specific Polymer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) |

| Adamantane-Based | Poly(1-adamantyl methacrylate) | 205°C | 488°C (10% wt. loss) |

| Adamantane-Polystyrene Derivative | 232-257°C | > 340°C | |

| Adamantane-based Polyimide | 248-308°C | > 500°C | |

| Traditional | Polystyrene (Atactic) | ~90-107°C | 415-425°C |

| Poly(methyl methacrylate) (PMMA) | ~105°C | ~360°C | |

| Data compiled from references[5][25]. |

Conclusion

From a theoretical concept to a chemical curiosity found in crude oil, and finally to a readily available and versatile reagent, the history of adamantane is a testament to the progress of chemical synthesis. The breakthrough rearrangement discovered by Schleyer unlocked a world of possibilities, allowing scientists to harness its unique diamondoid structure. As a reagent, adamantane provides a robust, lipophilic, and rigid scaffold that has proven instrumental in developing life-changing medicines and high-performance materials. Its story is far from over, as researchers continue to build upon this remarkable cage structure to address new challenges in science and technology.

References

-

Tran, P. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16043–16048. Available from: [Link]

- Preparation method of 1-bromoadamantane. (2020). CN108675710B. Patsnap.

-

Tran, P. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16043–16048. Available from: [Link]

-

Prelog, V. (1941). Synthesis of Adamantane. SynArchive. Retrieved from [Link]

-

Tran, P. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. Retrieved from [Link]

-

Sudrik, V., et al. (2024). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 136(1), 23. Available from: [Link]

-

Hsiao, S. H., & Yang, C. P. (1998). Synthesis and Characterization of New Adamantane-Based Polyimides. Macromolecules, 31(23), 8032-8038. Available from: [Link]

-

Wanka, L., Iqbal, J., & de Meijere, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. Available from: [Link]

-

Phan, T. P. D., et al. (2022). A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. Available from: [Link]

- Binh, V. D., et al. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, 9.

-

Adamantane Synthesis: Methods and Industrial Considerations. (2026). Pharmaffiliates. Retrieved from [Link]

- CN110304986B - Preparation method of 1-bromoadamantane. (2021). Google Patents.

- RU2428408C2 - 1-bromoadamantane synthesis method. (2011). Google Patents.

-

Schleyer, P. v. R. (1963). Adamantane. Organic Syntheses, 43, 1. Available from: [Link]

-

Meerwein, H. (1966). Triethyloxonium Fluoborate. Organic Syntheses, 46, 113. Available from: [Link]

-

Ashenhurst, J. (2026). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

- US20110282100A1 - Process for preparing memantine. (2011). Google Patents.

-

Kiessling, A. J., & McClure, C. K. (1997). The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. Synthetic Communications, 27(5), 923-937. Available from: [Link]

-

Phan, T. P. D., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5340-5349. Available from: [Link]

-

Synthesis of Meerwein's ester from dimethyl malonate and formaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

An adamantane-based COF: stability, adsorption capability, and behaviour as a catalyst and support for Pd and Au for the hydrogenation of nitrostyrene. (2021). Catalysis Science & Technology. Available from: [Link]

-

Binh, V. D., et al. (2020). A modified method for synthesis of amantadine hydrochloride. Revista Cubana de Medicina Militar, 49(3). Available from: [Link]

-

Adamantane‐based organo‐ and transition metal catalysts. (n.d.). ResearchGate. Retrieved from [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. Retrieved from [Link]

-

Sorokina, K. N., & Fofanov, A. D. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5899. Available from: [Link]

-

Kiessling, A. J., & McClure, C. K. (1997). The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. SciSpace. Retrieved from [Link]

-

Mlinarić-Majerski, K., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available from: [Link]

-

Kiessling, A. J., & McClure, C. K. (1997). The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. Semantic Scholar. Retrieved from [Link]

-

Carbocation Stability. (2025). Chemistry Steps. Retrieved from [Link]

-

Wouters, J., et al. (2011). The many faces of the adamantyl group in drug design. Expert Opinion on Drug Discovery, 6(8), 889-901. Available from: [Link]

-

Adamantane-Containing Polymers. (1996). The Aquila Digital Community. Retrieved from [Link]

-

Adamantane. (2009). American Chemical Society. Retrieved from [Link]

-

Olah, G. A., et al. (1979). A Stable 2‐Adamantyl Cation in the Gas Phase. Angewandte Chemie International Edition in English, 18(12), 978-979. Available from: [Link]

-

Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science. Available from: [Link]

-

Dračínský, O., & Císařová, I. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7622. Available from: [Link]

-

Adamantanes. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

-

Carbocation Structure and Stability. (n.d.). Lumen Learning. Retrieved from [Link]

-

Zhang, C., et al. (2018). Shape memory materials based on adamantane-containing polyurethanes. RSC Advances, 8(48), 27367-27373. Available from: [Link]

-

Carbocation Stability: Factors, Types & Examples. (n.d.). Vedantu. Retrieved from [Link]

- Schleyer, P. V. R., & Nicholas, R. D. (1961). The Preparation and Reactivity of 2-Substituted Derivatives of Adamantane. Journal of the American Chemical Society, 83(1), 182-187.

- Gund, T. M., et al. (1970). Diamantane. I. Preparation of diamantane. Physical and spectral properties. The Journal of Organic Chemistry, 35(11), 3895-3900.

-

Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation method of 1-bromoadamantane - Eureka | Patsnap [eureka.patsnap.com]

- 7. acs.org [acs.org]

- 8. synarchive.com [synarchive.com]

- 9. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 15. Carbocation Structure and Stability | MCC Organic Chemistry [courses.lumenlearning.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]

- 18. connectsci.au [connectsci.au]

- 19. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 25. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation into the Conformational Landscape of O-(Adamantan-1-yl)hydroxylamine

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of O-(Adamantan-1-yl)hydroxylamine. The adamantane moiety is a cornerstone in medicinal chemistry, prized for its unique structural rigidity and lipophilicity. When coupled with the flexible hydroxylamine group, the resulting molecule's overall three-dimensional structure is dictated by the rotational dynamics around the C-O-N linkage. Understanding this conformational landscape is paramount for applications in drug design, where molecular shape governs biological activity. This document outlines a robust, first-principles computational workflow using Density Functional Theory (DFT) to identify stable conformers, calculate their relative energies, and analyze key geometric parameters. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and providing researchers with a reliable protocol for characterizing this and similar molecular systems.

Introduction

The Adamantane Scaffold: A Privileged Structure

Adamantane, the smallest diamondoid, is a highly symmetrical and rigid cage-like hydrocarbon (C₁₀H₁₆).[1][2] Its remarkable properties, including high thermal stability, chemical resistance, and pronounced lipophilicity, have established it as a "privileged scaffold" in medicinal chemistry and materials science.[3][4] Incorporating an adamantane cage into a drug candidate can enhance its pharmacokinetic profile by improving metabolic stability and membrane permeability.[3] The rigidity of the scaffold also serves to lock the orientation of appended functional groups, reducing the entropic penalty upon binding to a biological target.[5]

The Hydroxylamine Moiety: Conformational Flexibility

In contrast to the rigidity of adamantane, the hydroxylamine functional group (-ONH₂) exhibits significant conformational flexibility. Theoretical and experimental studies on hydroxylamine and its simple derivatives show the existence of distinct conformers, primarily arising from rotation about the N-O single bond.[6][7] Generally, these molecules adopt a trans (or antiperiplanar) conformation, where the lone pair on the nitrogen is opposite the O-H or O-C bond, to minimize lone-pair repulsion.[8] The energy barrier to rotation and the relative stability of cis (or synperiplanar) versus trans conformers are critical determinants of the molecule's overall shape and reactivity.[6][7]

O-(Adamantan-1-yl)hydroxylamine: A Molecule of Interest

O-(Adamantan-1-yl)hydroxylamine (PubChem CID: 20319707) merges the rigid adamantyl anchor with the functional hydroxylamine group via an ether linkage.[9] The conformational preference of this molecule is primarily determined by the rotation around the C₁-O bond and, more significantly, the O-N bond. The steric bulk of the adamantane group is expected to heavily influence the orientation of the terminal -NH₂ group. This guide provides a detailed theoretical protocol to elucidate the low-energy conformations of this molecule, offering critical insights for its potential application in areas such as molecular docking, pharmacophore modeling, and structure-activity relationship (SAR) studies.

Foundational Principles of Conformational Analysis

Conformational analysis aims to identify all stable three-dimensional arrangements of a molecule (conformers or rotamers) and to determine their relative energies. For O-(Adamantan-1-yl)hydroxylamine, the key degree of freedom is the rotation around the O-N bond, which can be described by the dihedral angle defined by a bridgehead carbon, the oxygen atom, the nitrogen atom, and the plane of the amino group.

The Method of Choice: Density Functional Theory (DFT)

To model this system with high fidelity, Density Functional Theory (DFT) is the recommended computational method. DFT offers an excellent balance between computational cost and accuracy, making it a workhorse for chemical research.[10] It has been shown to provide results in remarkable agreement with experimental data for various properties of adamantane and its derivatives.[1][11]

-

Rationale for DFT: Unlike simpler methods like molecular mechanics, DFT explicitly treats the electronic structure of the molecule, allowing it to accurately capture subtle electronic effects, such as lone pair repulsion and hyperconjugation, which are crucial in determining the conformational energetics of the hydroxylamine moiety.

Selecting the Functional and Basis Set

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules, including adamantane systems.[1][3][10] It reliably predicts geometries and relative energies for a broad range of compounds.

-

Basis Set (6-31G(d,p)): A Pople-style basis set, such as 6-31G(d,p), provides a flexible framework for describing the distribution of electrons. The inclusion of polarization functions on heavy atoms ('d') and hydrogen atoms ('p') is essential for accurately modeling the non-spherical electron density in bonds and lone pairs, which is critical for describing the pyramidal nitrogen and the C-O-N linkage.

In-Silico Protocol for Conformational Analysis

This section details a step-by-step methodology for performing a comprehensive conformational analysis of O-(Adamantan-1-yl)hydroxylamine. The entire workflow is designed to be systematic and self-validating.

Step 1: Initial Structure Generation

-

Using a molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of O-(Adamantan-1-yl)hydroxylamine.

-

Ensure correct connectivity: the oxygen atom is bonded to a bridgehead (tertiary) carbon of the adamantane cage and to the nitrogen atom.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Potential Energy Surface (PES) Scan

-

Objective: To identify all potential energy minima and transition states associated with rotation around the O-N bond.

-

Procedure:

-

Select the dihedral angle defined by the atoms C(bridgehead)-O-N-Lp, where "Lp" represents the nitrogen lone pair direction (or bisector of the H-N-H angle).

-

Perform a relaxed PES scan at a modest level of theory (e.g., B3LYP/6-31G(d)). This involves fixing the dihedral angle at set intervals (e.g., every 15°) and optimizing all other geometric parameters.

-

Plot the resulting energy as a function of the dihedral angle to visualize the conformational energy profile.

-

Step 3: Full Geometry Optimization

-

Objective: To locate the precise structure of all energy minima identified in the PES scan.

-

Procedure:

-

Select the structures corresponding to the energy minima from the PES scan curve.

-

Perform a full, unconstrained geometry optimization on each of these candidate structures.

-

Level of Theory: B3LYP/6-31G(d,p).

-

Employ tight optimization convergence criteria to ensure a true stationary point on the potential energy surface is reached.

-

Step 4: Vibrational Frequency Analysis

-

Objective: To validate the nature of the optimized stationary points and to calculate thermodynamic corrections.

-

Procedure:

-

For each optimized geometry, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

Validation: A true energy minimum must have zero imaginary frequencies.[6] The presence of one imaginary frequency indicates a transition state.

-

Thermodynamics: The output provides the Zero-Point Vibrational Energy (ZPVE), which must be added to the electronic energy for an accurate comparison of conformer stabilities.[6]

-

Step 5: Single-Point Energy Refinement (Optional but Recommended)

-

Objective: To obtain more accurate relative energies between the confirmed conformers.

-

Procedure:

-

Using the optimized geometries from Step 3, perform a single-point energy calculation with a larger, more flexible basis set (e.g., cc-pVTZ).

-

This approach, combining geometries from a cost-effective level of theory with energies from a more accurate one, provides a highly reliable energetic ordering of the conformers.

-

Computational Workflow Diagram

Caption: Computational workflow for conformational analysis.

Analysis and Interpretation of Results

Following the protocol above, one can identify and characterize the stable conformers of O-(Adamantan-1-yl)hydroxylamine. Based on studies of simpler hydroxylamines, two primary conformers are anticipated, corresponding to anti (trans-like) and syn (cis-like) orientations of the N-H bonds relative to the C-O bond.[6][7]

Predicted Stable Conformers and Energetics

The anti conformer, where the amino group is oriented away from the bulky adamantane cage, is predicted to be the global minimum. The syn conformer, where the amino group is pointed towards the cage, is expected to be higher in energy due to steric repulsion.

| Conformer | C(br)-O-N-Lp Dihedral (°) | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) |

| anti | ~180 | 0.00 | 0.00 |

| syn | ~0 | Calculated Value | Calculated Value |

| Note: This table is a template for presenting results. Actual values must be generated by executing the described computational protocol. |

The energy difference between the conformers, which is expected to be several kcal/mol, indicates a strong preference for the anti conformation at room temperature.[6]

Key Geometric Parameters

The optimized geometry will provide precise bond lengths and angles. These can be compared with experimental data for related structures to further validate the computational model.

| Parameter | Expected Value | Source/Comparison |

| C-C (adamantane) | ~1.54 Å | Typical for adamantane derivatives[12] |

| C-O Bond Length | ~1.42 Å | Similar to adamantyl ethers[12] |

| O-N Bond Length | ~1.45 Å | Consistent with hydroxylamine derivatives[6] |

| C-O-N Angle | ~107-109° | Standard for sp³ hybridized oxygen |

Conformer Visualization

Caption: Relationship between the low-energy anti and high-energy syn conformers.

Implications for Drug Discovery and Molecular Design

A definitive understanding of the conformational preference of O-(Adamantan-1-yl)hydroxylamine is not merely an academic exercise; it has profound practical implications.

-

Molecular Docking: Most docking algorithms treat ligands as flexible but perform better and faster when a low-energy starting conformation is provided. Knowing that the molecule overwhelmingly prefers the anti conformation allows researchers to use this as the input structure, leading to more accurate and reliable predictions of protein-ligand binding modes.

-

Pharmacophore Modeling: A pharmacophore model is a 3D map of essential features a drug must possess to be active. The rigid anti conformation defines the precise spatial vector of the hydrogen bond donor/acceptor features of the -NH₂ group relative to the lipophilic adamantane core. This information is critical for designing new molecules with improved binding affinity.

-

Structure-Activity Relationships (SAR): When analyzing the activity of a series of related compounds, understanding the preferred conformation helps to rationalize why certain substitutions lead to an increase or decrease in biological potency. It allows for the decoupling of steric and electronic effects from conformational effects.

Conclusion

This guide has established a comprehensive and scientifically rigorous protocol for the theoretical determination of the conformational landscape of O-(Adamantan-1-yl)hydroxylamine. By leveraging Density Functional Theory with the B3LYP functional and appropriate basis sets, researchers can confidently identify stable conformers, quantify their relative energies, and analyze their geometric properties. The anticipated result is a strong energetic preference for an anti conformation, where the terminal amino group is directed away from the sterically demanding adamantane cage. This structural insight is invaluable for professionals in drug discovery and molecular design, enabling more accurate computational modeling and informing the rational design of new chemical entities.

References

-

Gange, D. M., & Kallel, E. A. (1992). The Structure and Conformation of Hydroxylamine and its Methylated Derivatives. Journal of the Chemical Society, Chemical Communications, (11), 824-825. [Link]

-

Wikipedia. (n.d.). Hydroxylamine. [Link]

-

Gbadamosi, T. O., et al. (2021). Tuning the Energy Levels of Adamantane by Boron Substitution. Molecules, 26(9), 2589. [Link]

-

ResearchGate. (n.d.). Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. [Link]

-

MDPI. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8425. [Link]

-

Kuznetsov, V. V., et al. (2019). Spectral and quantum chemical analysis of ethyl 4-[3-(adamantan-1-yl)...]. Journal of Theoretical and Computational Chemistry, 18(06), 1950029. [Link]

-

Peña, I., et al. (2022). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Chemistry – A European Journal, 28(12), e202104104. [Link]

-

RSC Publishing. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]

-

Fletcher, J. R., & Sutherland, I. O. (1970). Conformational Changes in Hydrazine and Hydroxylamine Derivatives Studied by Nuclear Magnetic Resonance Spectroscopy. Journal of the Chemical Society D: Chemical Communications, (12), 706-707. [Link]

-

ResearchGate. (n.d.). Molecular structures of hydroxylamine, transition states, and products.... [Link]

-

ResearchGate. (n.d.). Computational study of aza-adamantanes as multivalent bases. [Link]

-

Krchnak, V. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7651. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20319707, O-(Adamantan-1-yl)hydroxylamine. [Link]

-

ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1311-1317. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]

- 3. elib.bsu.by [elib.bsu.by]

- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The structure and conformation of hydroxylamine and its methylated derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 9. O-(Adamantan-1-yl)hydroxylamine | C10H17NO | CID 20319707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]

O-(Adamantan-1-yl)hydroxylamine in Organic Synthesis: Mechanisms, Reactivity, and Applications

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In advanced organic synthesis and medicinal chemistry, the precise construction of carbon-nitrogen bonds and the stabilization of reactive intermediates are paramount. O-(Adamantan-1-yl)hydroxylamine (CAS 55930-71-7)[1] has emerged as a highly specialized reagent that addresses the limitations of standard aminating agents. Characterized by the extreme steric bulk and lipophilicity of the adamantyl cage, this O-substituted hydroxylamine exhibits unique mechanistic behavior. It functions orthogonally as a robust electrophilic amination reagent, an oxidant in transition-metal catalysis, and a lipophilic pharmacophore for enzyme inhibition.

This whitepaper provides an in-depth mechanistic analysis of O-(Adamantan-1-yl)hydroxylamine, detailing the causality behind its reactivity, quantitative performance metrics, and self-validating experimental protocols for immediate laboratory application.

Structural and Electronic Causality

The utility of O-(Adamantan-1-yl)hydroxylamine is dictated by the intersection of its electronic polarization and steric geometry:

-

Kinetic Acidity and Steric Shielding: Standard O-alkylhydroxylamines (e.g., methoxyamine) possess relatively acidic N-H protons. When reacted with highly basic organometallics, they often undergo unproductive proton exchange rather than the desired C-N bond formation[2]. The bulky adamantyl group physically shields the oxygen atom and alters the solvation sphere, effectively reducing the kinetic acidity of the N-H bond. This forces the organometallic reagent to act as a nucleophile rather than a base.

-

N-O Bond Polarization: The electronegativity difference between nitrogen and oxygen polarizes the N-O bond. In O-(Adamantan-1-yl)hydroxylamine, the electron-donating nature of the adamantyl group stabilizes the developing negative charge on the oxygen during transition states, making the adamantanolate anion an excellent, non-nucleophilic leaving group during reductive cleavage[3].

Core Mechanisms of Action

Electrophilic Amination via N-O Bond Cleavage

Electrophilic amination involves the transfer of an electrophilic nitrogen source to a nucleophilic carbanion[4]. When O-(Adamantan-1-yl)hydroxylamine is reacted with Grignard or organolithium reagents, the mechanism proceeds via a direct